
1-(1-acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Vue d'ensemble
Description
The compound “1-(1-acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule that contains several functional groups. It has a 1,2,3-triazole ring, which is a type of heterocyclic aromatic organic compound. It also contains a pyrrolidine ring, which is a type of secondary amine . The acetyl group is a functional group derived from acetic acid, and the aldehyde group is a carbonyl group bonded to a hydrogen atom.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole and pyrrolidine rings, as well as the acetyl and aldehyde functional groups. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetyl and aldehyde groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Medicine: Kinase Inhibition and Disease Treatment
This compound has shown potential in the medical field due to its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in various cellular processes, and their dysregulation is associated with diseases like cancer and autoimmune disorders . The compound serves as a precursor in the synthesis of N-(pyrimidinyloxy)acrylamide derivatives, which are used to treat conditions such as proliferation disorders, tumors, inflammatory diseases, rheumatoid arthritis, and lupus .
Biochemistry: Enzyme Modulation
In biochemistry, the compound is utilized for its ability to influence enzyme activity. It’s a part of the synthesis pathway for molecules that can modulate the action of enzymes like kinases, which are crucial in signaling pathways and metabolic regulation . This application is significant for developing new biochemical assays and understanding cellular metabolism.
Pharmacology: Drug Development
Pharmacologically, “1-(1-acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde” is involved in the development of drugs that target specific receptors or enzymes within the body . It’s particularly useful in creating small molecule drugs that can cross cell membranes and reach intracellular targets, offering a pathway to design novel therapeutics.
Organic Synthesis: Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. It’s used to construct complex molecules with potential applications in various industries, including pharmaceuticals and agrochemicals. Its reactivity allows for the creation of diverse chemical structures, making it a valuable asset in synthetic chemistry.
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatographic techniques and spectroscopy . These applications are essential for the qualitative and quantitative analysis of biological samples, helping to identify and measure the presence of various substances.
Materials Science: Synthesis of Functional Materials
Lastly, in materials science, the compound’s derivatives can contribute to the synthesis of functional materials. These materials might possess unique properties like conductivity, magnetism, or reactivity, which can be harnessed for creating advanced materials for technology and industry.
Mécanisme D'action
Propriétés
IUPAC Name |
1-(1-acetylpyrrolidin-3-yl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-7(15)12-3-2-9(5-12)13-4-8(6-14)10-11-13/h4,6,9H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNUWOGWTPQATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



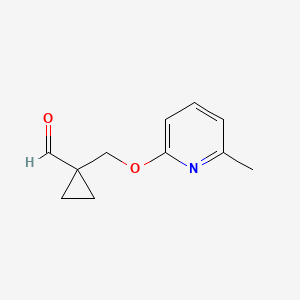
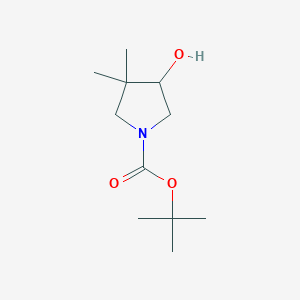
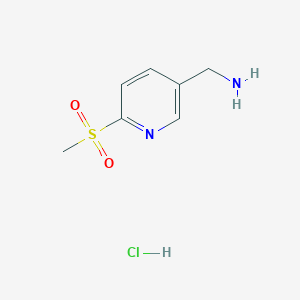
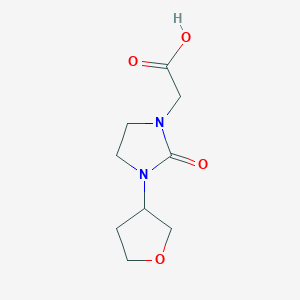
![4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1480518.png)
![9-Methyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1480519.png)
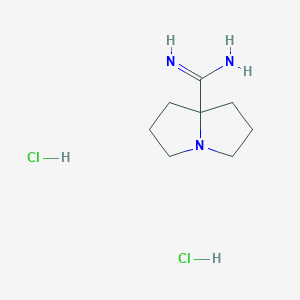
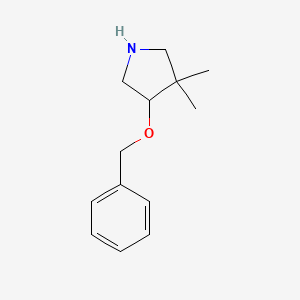


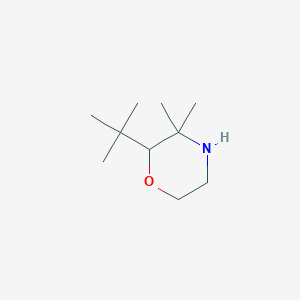
![4-Methyl-5-azaspiro[2.4]heptan-6-one](/img/structure/B1480529.png)
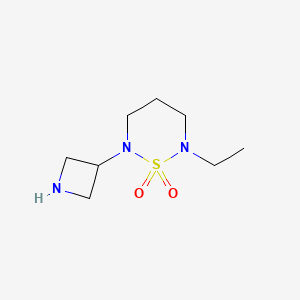
![9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1480532.png)